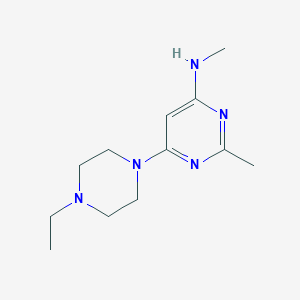![molecular formula C11H18N4O2 B1493130 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one CAS No. 2098109-78-3](/img/structure/B1493130.png)
2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Übersicht
Beschreibung
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . The compound also contains an azido group, which is known for its high reactivity and versatility in chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Azido groups can be introduced through reactions with sodium azide .Molecular Structure Analysis
The structure of this compound likely includes a non-planar, sp3-hybridized pyrrolidine ring, which allows efficient exploration of the pharmacophore space . The azido group could add further complexity to the molecule’s structure .Chemical Reactions Analysis
The azido group in the compound can participate in various reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles . The pyrrolidine ring can also undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility due to their polar nature .Wissenschaftliche Forschungsanwendungen
Polymer Crosslinking
Organic azides like 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one are known for their ability to act as cross-linkers in polymer chemistry . The azide group can undergo thermal activation or photolysis to release nitrogen, leading to the formation of highly reactive nitrenes. These nitrenes can efficiently crosslink polymers, altering their physical properties to enhance the performance of polymer-based devices such as membrane fuel cells and organic field-effect transistors (OFETs).
Material Sciences
In material sciences, the azide group’s reactivity is harnessed in the synthesis of 1,2,3-triazoles through the Huisgen cycloaddition reaction . This reaction is pivotal in creating new materials with desired properties, including increased thermal stability and mechanical strength. The spirocyclic structure of the compound may also contribute to the rigidity and three-dimensional structuring of the materials.
Antitubercular Agents
The spirocyclic core of the compound is structurally similar to 2,6-diazaspiro[3.4]octane, which has been used as a building block in the development of nitrofuran carboxamide chemotypes with potent antitubercular activity . By exploring the molecular periphery, researchers can optimize the potency and reduce the systemic toxicity of these compounds.
Sigma-1 Receptor Antagonists
Compounds with a diazaspiro[3.4]octane scaffold have been investigated as sigma-1 receptor antagonists . These antagonists can enhance the analgesic effect of opioids like morphine and potentially prevent analgesic tolerance, making them promising candidates for pain management.
Organic Solar Cells
The azide functionality and the spirocyclic structure can be utilized in the development of organic solar cells (OSCs) . The crosslinking ability of azides can improve the OSCs’ efficiency by enhancing the electron transport layers or creating more stable active layers within the solar cells.
Light-Emitting Diodes (LEDs)
In the field of optoelectronics, specifically in the manufacturing of LEDs, the azide groups can be used to modify the electronic properties of polymers . This modification can lead to the development of LEDs with better light emission efficiency and longer lifespans.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-azido-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-17-7-9-6-15(10(16)5-13-14-12)8-11(9)3-2-4-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKATKRMOLFLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




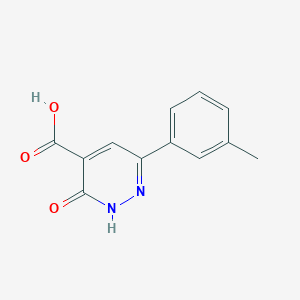

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
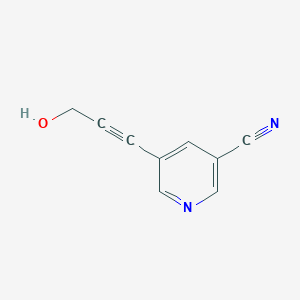
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
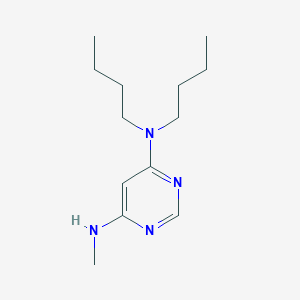
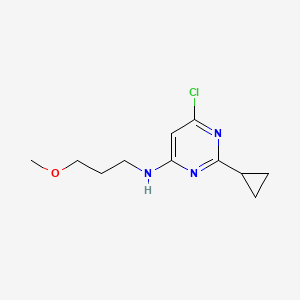

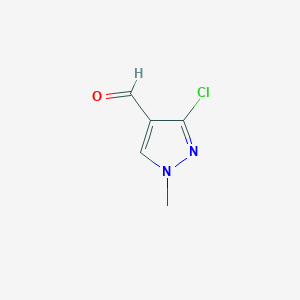
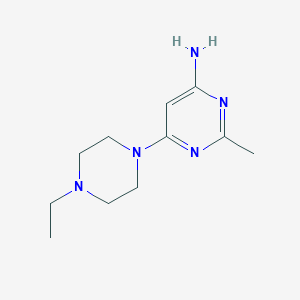
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)

